molecular formula C22H21FN2O4S B4020558 N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4020558
M. Wt: 428.5 g/mol
InChI Key: BNSUNPAHWTZUPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl and fluorophenyl compounds involves complex reactions, such as the reaction of 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution, leading to compounds with strong intermolecular hydrogen bonding patterns and properties like electroactivity and hydrogen reduction capabilities (Macneill et al., 2009). Similarly, pregeneration of fluoro(phenylsulfonyl)methyl anion facilitates the stereoselective monofluoromethylation of ketimines, indicating the importance of sulfone groups in enabling selective chemical modifications (Liu, Zhang, & Hu, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by strong intermolecular hydrogen bonds and disordered crystal structures. For example, studies have shown that certain sulfone and fluorophenyl compounds exhibit disordered crystal structures with strong C—H⋯F interactions stabilizing the crystal packing (Murugavel et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl and sulfone groups can lead to a wide range of products, indicating the reactivity and versatility of these groups in organic synthesis. For instance, the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid yields sulfonic acids, demonstrating the reactive nature of these compounds in sulfonation reactions (Wit, Woldhuis, & Cerfontain, 2010).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including solubility in common solvents and the stability of sulfonic acid groups, as demonstrated by the synthesis of sulfonated aromatic diamines and their application in flexible and tough membranes with high proton conductivity (Chen et al., 2006).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-16(22(26)24-21-11-7-6-10-20(21)23)25(30(2,27)28)17-12-14-19(15-13-17)29-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSUNPAHWTZUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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